2-{[4-allyl-5-(anilinomethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-(2,4-dihydroxybenzylidene)acetohydrazide
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Overview
Description
2-{[4-allyl-5-(anilinomethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-(2,4-dihydroxybenzylidene)acetohydrazide is a complex organic compound that belongs to the class of triazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[4-allyl-5-(anilinomethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-(2,4-dihydroxybenzylidene)acetohydrazide typically involves multiple stepsThe final step involves the condensation of the triazole derivative with 2,4-dihydroxybenzylideneacetohydrazide under specific reaction conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimizations for large-scale production. These optimizations may include the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-{[4-allyl-5-(anilinomethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-(2,4-dihydroxybenzylidene)acetohydrazide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding hydrazine derivatives.
Substitution: The triazole ring can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, hydrazine derivatives, and various substituted triazole compounds. These products can be further utilized in different applications depending on their chemical properties .
Scientific Research Applications
2-{[4-allyl-5-(anilinomethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-(2,4-dihydroxybenzylidene)acetohydrazide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: Research is ongoing to explore its potential as an antimicrobial, antifungal, and anticancer agent.
Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings
Mechanism of Action
The mechanism of action of 2-{[4-allyl-5-(anilinomethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-(2,4-dihydroxybenzylidene)acetohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, inhibiting their activity and affecting various biochemical pathways. The triazole ring and the hydrazide moiety play crucial roles in these interactions, contributing to the compound’s biological activity .
Comparison with Similar Compounds
Similar Compounds
- 2-{[4-allyl-5-(anilinomethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(Z)-(4-bromo-2-hydroxy-5-methoxyphenyl)methylene]acetohydrazide
- 2-{[4-allyl-5-(anilinomethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(Z)-{3-[(dibutylamino)methyl]phenyl}methylene]acetohydrazide
Uniqueness
What sets 2-{[4-allyl-5-(anilinomethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-(2,4-dihydroxybenzylidene)acetohydrazide apart from similar compounds is its unique combination of functional groups. The presence of both the triazole ring and the hydrazide moiety provides a versatile platform for various chemical modifications and biological interactions. This versatility makes it a valuable compound for research and development in multiple fields.
Properties
Molecular Formula |
C21H22N6O3S |
---|---|
Molecular Weight |
438.5 g/mol |
IUPAC Name |
2-[[5-(anilinomethyl)-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-(2,4-dihydroxyphenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C21H22N6O3S/c1-2-10-27-19(13-22-16-6-4-3-5-7-16)24-26-21(27)31-14-20(30)25-23-12-15-8-9-17(28)11-18(15)29/h2-9,11-12,22,28-29H,1,10,13-14H2,(H,25,30)/b23-12+ |
InChI Key |
BWYOVQFSHQJYFQ-FSJBWODESA-N |
Isomeric SMILES |
C=CCN1C(=NN=C1SCC(=O)N/N=C/C2=C(C=C(C=C2)O)O)CNC3=CC=CC=C3 |
Canonical SMILES |
C=CCN1C(=NN=C1SCC(=O)NN=CC2=C(C=C(C=C2)O)O)CNC3=CC=CC=C3 |
Origin of Product |
United States |
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